1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline
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Overview
Description
1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline is a chemical compound with the molecular formula C14H18N2O It is characterized by the presence of an isoquinoline ring system substituted with a 1-methylpiperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline typically involves the reaction of isoquinoline derivatives with 1-methylpiperidin-4-ol. One common method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of 1-methylpiperidin-4-ol with isoquinoline in the presence of a palladium catalyst and a suitable base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Similar structure but with an aniline group instead of an isoquinoline ring.
N-[(3-Isopropylisoxazol-5-yl)methyl]-4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzamide: Contains a benzamide group and is used as a choline transporter inhibitor.
Uniqueness
1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, offering different reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)oxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-10-7-13(8-11-17)18-15-14-5-3-2-4-12(14)6-9-16-15/h2-6,9,13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYOZSDBNNPOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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